molecular formula C14H16N2O3S B5867865 isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate CAS No. 5807-40-9

isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5867865
CAS RN: 5807-40-9
M. Wt: 292.36 g/mol
InChI Key: UINYZFUDDHBETG-UHFFFAOYSA-N
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Description

Isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has been widely used in scientific research. It is a thioester derivative of oxadiazole and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is based on its ability to interact with thiol-containing biomolecules. The compound contains a thioester group that can be cleaved by thiol-containing biomolecules, leading to the release of a fluorescent moiety. In addition, the compound can generate singlet oxygen upon irradiation with light, which can cause oxidative damage to cancer cells.
Biochemical and physiological effects:
Isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, it has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is its ability to detect thiol-containing biomolecules with high sensitivity and selectivity. It is also easy to synthesize and purify, making it a convenient tool for scientific research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other biomolecules. Another direction is the optimization of the compound for use as a photosensitizer in photodynamic therapy. In addition, the compound could be further studied for its potential as a drug candidate for the treatment of bacterial, fungal, and viral infections.
In conclusion, isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a versatile chemical compound that has found wide applications in scientific research. Its ability to detect thiol-containing biomolecules with high sensitivity and selectivity, as well as its potential as a photosensitizer and drug candidate, make it a valuable tool for the advancement of biomedical research.

Synthesis Methods

The synthesis of isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol with isopropyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

Isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been widely used in scientific research as a fluorescent probe for the detection of thiol-containing biomolecules such as glutathione and cysteine. It has also been used as a photosensitizer for photodynamic therapy of cancer cells. In addition, it has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

propan-2-yl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9(2)18-12(17)8-20-14-16-15-13(19-14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINYZFUDDHBETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354719
Record name (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5807-40-9
Record name (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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